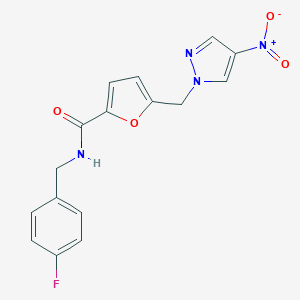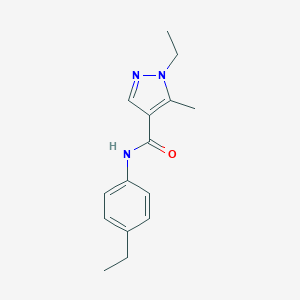
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound is a member of the benzamide family and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide has significant biochemical and physiological effects. It has been shown to induce cell death in cancer cells and inhibit the growth and proliferation of these cells. It has also been shown to have antimicrobial and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide in lab experiments include its unique chemical structure and properties, which make it an ideal candidate for various applications. However, the limitations include the complexity of its synthesis process and the need for specialized equipment and expertise.
Future Directions
There are several future directions for research involving 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide. These include further studies on its mechanism of action, its potential applications in drug discovery, and its use in organic synthesis. Additionally, there is a need for more studies to determine the safety and efficacy of this compound for use in humans.
Synthesis Methods
The synthesis of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 4-bromo-3-nitro-1H-pyrazole with formaldehyde and subsequent reaction with 2-methylbenzamide. The final product is obtained through a purification process involving column chromatography.
Scientific Research Applications
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. It has also been studied for its antimicrobial and anti-inflammatory properties.
properties
Product Name |
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-methylphenyl)benzamide |
|---|---|
Molecular Formula |
C18H15BrN4O3 |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C18H15BrN4O3/c1-12-5-2-3-8-16(12)20-18(24)14-7-4-6-13(9-14)10-22-11-15(19)17(21-22)23(25)26/h2-9,11H,10H2,1H3,(H,20,24) |
InChI Key |
XRZOZNILLCTKRX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)


![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)

![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)

